(Bromuro de terc-butoxicarbonilmetil)trifenilfosfonio

Descripción general

Descripción

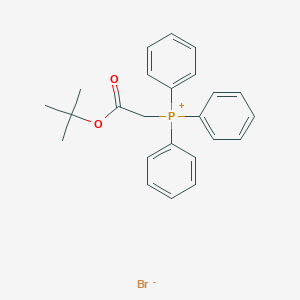

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P and a molecular weight of 459.36 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound is known for its role in Wittig reactions, which are essential for the synthesis of alkenes .

Aplicaciones Científicas De Investigación

Mitochondrial Targeting

One of the most significant applications of TBCM-TPP is in mitochondrial research. The triphenylphosphonium moiety facilitates the selective accumulation of compounds within mitochondria, making it a key player in studies aimed at understanding mitochondrial function and dysfunction. This targeting is crucial for developing therapies for diseases linked to mitochondrial defects, such as neurodegenerative disorders and certain cancers .

Organic Synthesis

TBCM-TPP serves as a reagent in organic synthesis, particularly in the Wittig reaction, where it aids in the formation of olefins by facilitating the reaction between phosphonium salts and carbonyl compounds. Its ability to stabilize reactive intermediates enhances the efficiency of these synthetic pathways .

Catalysis

The compound has been explored as a catalyst in various chemical reactions, including phase transfer catalysis and oxidative desulfurization processes. For instance, studies have shown that triphenylphosphonium bromides can effectively catalyze reactions under ultrasound conditions, improving reaction rates and yields .

Mitochondrial Probes

Research has demonstrated that TBCM-TPP can be conjugated with bioactive molecules to create mitochondria-targeted probes. These probes are used to study mitochondrial membrane potential and reactive oxygen species (ROS) generation in cancer cells. For example, TPE-TPP aggregates have been shown to selectively accumulate in mitochondria, leading to increased ROS production and decreased ATP levels, which are critical factors in cancer cell metabolism .

Drug Development

The potential of TBCM-TPP in drug development has been highlighted by its use in creating novel therapeutic agents aimed at restoring mitochondrial function. Compounds modified with TPP moieties have been patented for their ability to deliver antioxidants specifically to mitochondria, thereby mitigating oxidative stress associated with various diseases .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reactant in various chemical reactions, including rhodium-catalyzed asymmetric hydrogenation reactions, wittig reactions, and wittig methylenation .

Mode of Action

The compound, also known as (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium bromide, is involved in the formation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes . This suggests that the compound may interact with its targets through a series of chemical transformations.

Biochemical Pathways

It is known to participate in wittig chain extension reactions , which are crucial in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide’s action would largely depend on the specific chemical reactions it is involved in. For instance, in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction, it contributes to the formation of the desired product .

Action Environment

The action, efficacy, and stability of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment .

Métodos De Preparación

Análisis De Reacciones Químicas

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Wittig Reactions: This compound is a key reagent in Wittig reactions, where it reacts with aldehydes or ketones to form alkenes.

Methylenation: It is used in Wittig methylenation reactions to introduce methylene groups into molecules.

Hydrogenation: The compound can participate in rhodium-catalyzed asymmetric hydrogenation reactions.

Common reagents and conditions used in these reactions include aldehydes, ketones, and rhodium catalysts . The major products formed from these reactions are alkenes and methylene-containing compounds .

Comparación Con Compuestos Similares

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Similar in structure but with an ethoxy group instead of a tert-butoxy group.

(Methoxycarbonylmethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a tert-butoxy group.

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide: Features a benzyloxy group in place of the tert-butoxy group.

The uniqueness of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide lies in its specific reactivity and stability, which make it particularly useful in certain synthetic applications .

Actividad Biológica

(t-Butoxycarbonylmethyl)triphenylphosphonium bromide is a phosphonium salt with significant utility in organic synthesis and potential biological applications. The compound features a tert-butoxycarbonyl group linked to a methyl group, which is further connected to a triphenylphosphonium moiety. This unique structure imparts specific biological activities that merit detailed exploration.

- Molecular Formula : CHBrOP

- Molecular Weight : 412.89 g/mol

- Structure : The presence of the triphenylphosphonium group enhances its reactivity, making it valuable in various chemical applications, particularly in the formation of carbon-carbon bonds and complex organic molecules.

The biological activity of (t-Butoxycarbonylmethyl)triphenylphosphonium bromide can be attributed to its ability to form reactive intermediates that participate in various biochemical pathways. The triphenylphosphonium moiety is known for its role in mitochondrial targeting, which is crucial for drug delivery systems aimed at treating mitochondrial diseases.

Biological Applications

- Mitochondrial Targeting : Compounds with triphenylphosphonium groups are often used to selectively target mitochondria due to their positive charge and lipophilicity, allowing them to cross the mitochondrial membrane effectively .

- Anticancer Activity : Preliminary studies suggest that phosphonium salts can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

- Drug Delivery Systems : The compound can be utilized as a carrier for therapeutic agents, enhancing their accumulation in mitochondrial sites where they exert their effects more effectively.

Study 1: Mitochondrial Accumulation

In a study examining the accumulation of triphenylphosphonium derivatives in mitochondria, researchers found that (t-Butoxycarbonylmethyl)triphenylphosphonium bromide exhibited significant mitochondrial uptake, leading to enhanced cytotoxicity against cancer cell lines when conjugated with chemotherapeutic agents .

Study 2: Apoptosis Induction

A recent investigation into the apoptotic effects of phosphonium salts demonstrated that treatment with (t-Butoxycarbonylmethyl)triphenylphosphonium bromide resulted in increased levels of apoptosis markers in treated cells. This effect was attributed to elevated ROS levels and subsequent mitochondrial dysfunction .

Data Tables

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370018 | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59159-39-6 | |

| Record name | 59159-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.